molecular formula C15H15N3O4 B6043351 Ethyl 3-[(2-methoxyphenyl)carbamoyl]pyrazine-2-carboxylate

Ethyl 3-[(2-methoxyphenyl)carbamoyl]pyrazine-2-carboxylate

Cat. No.: B6043351
M. Wt: 301.30 g/mol
InChI Key: XUYMOYQWFNCUET-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-methoxyphenyl)carbamoyl]pyrazine-2-carboxylate is a chemical compound belonging to the class of pyrazine derivatives. Pyrazine derivatives are known for their versatility in pharmacological activities and are widely used in various fields such as perfumeries, food industries, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(2-methoxyphenyl)carbamoyl]pyrazine-2-carboxylate typically involves the reaction of 2-methoxyaniline with ethyl pyrazine-2-carboxylate in the presence of a coupling agent. The reaction is usually carried out under mild conditions, with the use of solvents such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-methoxyphenyl)carbamoyl]pyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazine N-oxides, amine derivatives, and various substituted pyrazine derivatives .

Scientific Research Applications

Ethyl 3-[(2-methoxyphenyl)carbamoyl]pyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-[(2-methoxyphenyl)carbamoyl]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Ethyl 3-[(2-methoxyphenyl)carbamoyl]pyrazine-2-carboxylate can be compared with other pyrazine derivatives such as:

  • Ethyl 6-[(4-methoxyphenyl)sulfanyl]pyrazine-2-carboxylate
  • 5-[(3-methoxyphenyl)sulfanyl]pyrazine-2-carboxamide

These compounds share similar structural features but differ in their substituents and functional groups. The unique combination of the methoxyphenyl and carbamoyl groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 3-[(2-methoxyphenyl)carbamoyl]pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-3-22-15(20)13-12(16-8-9-17-13)14(19)18-10-6-4-5-7-11(10)21-2/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYMOYQWFNCUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN=C1C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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